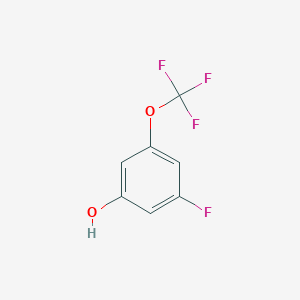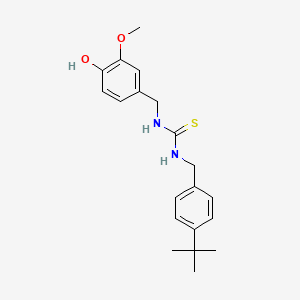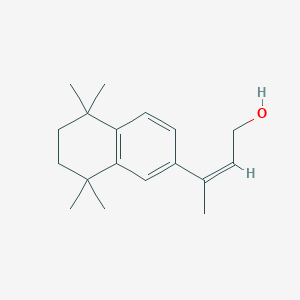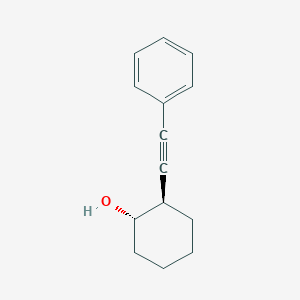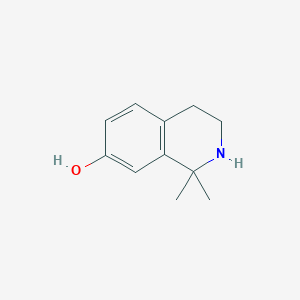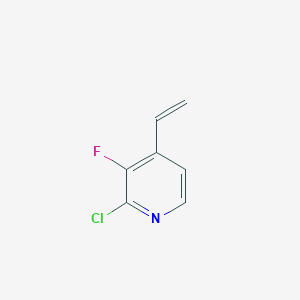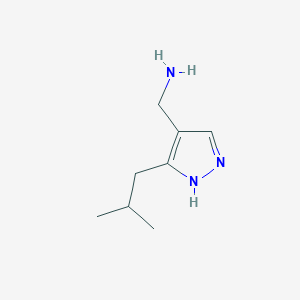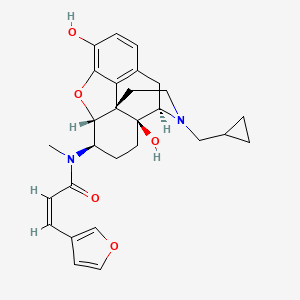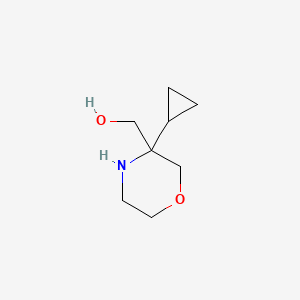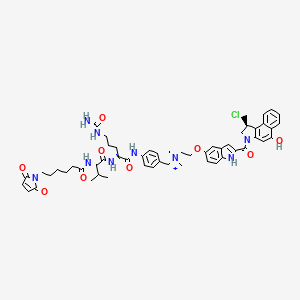
MC-Val-Cit-PAB-duocarmycin chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PAB-duocarmycin chloride is a compound used in the development of antibody-drug conjugates (ADCs). It combines the potent antitumor activity of duocarmycin, a DNA minor groove binding alkylating agent, with a linker that facilitates targeted drug delivery. This compound is particularly valuable in cancer research and therapy due to its ability to selectively target and kill cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:
Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.
Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
MC-Val-Cit-PAB-duocarmycin chloride undergoes several types of chemical reactions:
Hydrolysis: The carbamate linkage between the linker and duocarmycin can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings of duocarmycin.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Hydrolysis: The major products of hydrolysis are the free linker and duocarmycin.
Oxidation: Oxidation can lead to the formation of quinone derivatives of duocarmycin.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB-duocarmycin chloride has several scientific research applications:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy. The compound selectively delivers the cytotoxic duocarmycin to cancer cells, minimizing damage to healthy cells.
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs.
Biological Studies: It is used to investigate the mechanisms of drug delivery and action at the cellular level.
Mecanismo De Acción
MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:
Targeting: The ADC targets cancer cells by binding to specific antigens on their surface.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Release: The linker is cleaved by intracellular enzymes, releasing duocarmycin.
DNA Alkylation: Duocarmycin binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Comparación Con Compuestos Similares
Similar Compounds
MC-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-Doxorubicin: An ADC conjugate that uses doxorubicin as the cytotoxic agent.
Uniqueness
MC-Val-Cit-PAB-duocarmycin chloride is unique due to its use of duocarmycin, which has a distinct mechanism of action compared to other cytotoxic agents. Duocarmycin’s ability to bind to the minor groove of DNA and cause alkylation makes it particularly effective in targeting and killing cancer cells .
Propiedades
Fórmula molecular |
C54H65ClN9O9+ |
|---|---|
Peso molecular |
1019.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |
Clave InChI |
XPOJSPASJJBTCF-MUYWJSLASA-O |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


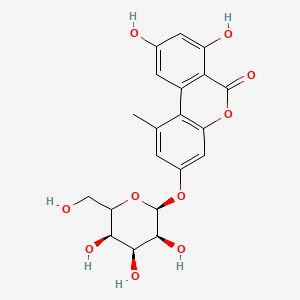
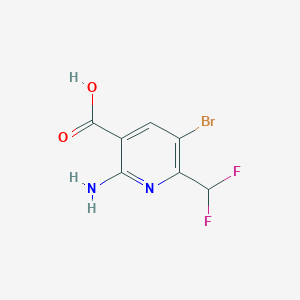
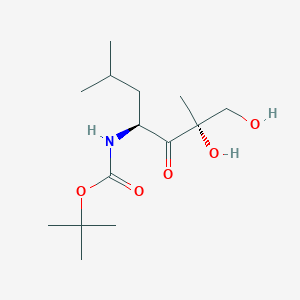
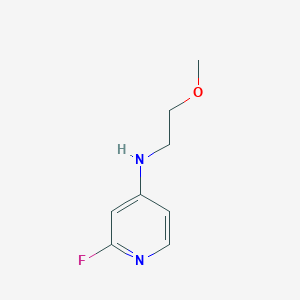
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
